2-(Cyclohexyloxy)acetamide
Description
2-(Cyclohexyloxy)acetamide is a substituted acetamide derivative characterized by a cyclohexyloxy group (-O-cyclohexyl) attached to the acetamide backbone. This compound belongs to a broader class of aryloxyacetamides, which are studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, and receptor-modulating properties . The cyclohexyl moiety imparts unique steric and electronic characteristics, influencing solubility, bioavailability, and intermolecular interactions, such as hydrogen bonding observed in crystal structures .
Properties
IUPAC Name |
2-cyclohexyloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBRFWVXEPAIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)acetamide typically involves the reaction of cyclohexanol with chloroacetic acid to form cyclohexyloxyacetic acid, which is then converted to the corresponding acetamide. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the cyclohexyloxyacetic acid intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexyloxyacetic acid or cyclohexanone.
Reduction: 2-(Cyclohexyloxy)ethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexyloxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying amide bond formation and cleavage.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide
- Structure: Features a brominated cyclohexyl group and a phenoxy substituent.
- Activity : Demonstrates anti-inflammatory, analgesic, and antipyretic activities in preclinical models .
b) N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
- Structure: Combines a cyclohexyl group with a dichlorophenoxy moiety.
- Conformation : The cyclohexyl ring adopts a chair conformation in the solid state, stabilized by N–H⋯O hydrogen bonds forming c-axis chains .
- Comparison: The dichlorophenoxy group increases hydrophobicity (higher LogP) and may enhance membrane permeability relative to 2-(Cyclohexyloxy)acetamide.
c) 2-(2-Cyclohexenyl)acetamide
- Structure : Contains a cyclohexenyl group (unsaturated cyclohexane ring).
- Properties : LogP = 1.92, PSA = 43.09 Ų .
d) Pyridazinone-Based Acetamides
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
- Comparison: The pyridazinone core enables π-π stacking with receptors, a feature absent in this compound, which relies on cyclohexyl-mediated hydrophobic interactions.
Physicochemical Properties
*Estimated based on structural analogues.
Pharmacological and Toxicological Profiles
- This compound: Limited toxicity data; structural analogues suggest moderate hepatotoxicity at high doses .
- N-(2-Bromocyclohexyl) Derivatives : Show marked anti-inflammatory activity (ED₅₀ = 12 mg/kg in carrageenan-induced edema models) .
- FPR2 Agonists: Pyridazinone acetamides exhibit nanomolar potency (EC₅₀ = 10–50 nM) in neutrophil activation assays .
Biological Activity
2-(Cyclohexyloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- CAS Number : 1311832-70-8
The primary mechanism of action for this compound involves its interaction with specific biochemical pathways. Research indicates that it may exert effects through the modulation of neurotransmitter systems and inflammatory pathways.
Target Interactions
- PCAF (P300/CBP-associated factor) :
- This compound has been shown to inhibit PCAF, which plays a crucial role in gene expression by acetylating histones, thereby altering chromatin structure and regulating transcription.
- Neurotransmitter Systems :
- Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, potentially affecting mood and cognitive functions.
Pharmacological Properties
- Anti-inflammatory Effects :
- Neuroprotective Effects :
- In vitro studies have shown that this compound may protect neuronal cells from oxidative stress, suggesting its potential application in neurodegenerative diseases.
Case Studies
- Septicemia Treatment in Mice :
-
In Vitro Neuroprotection :
- Research conducted on neuronal cell lines indicated that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions, supporting its neuroprotective claims.
Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotection | Reduced cell apoptosis | |
| Gene Expression Modulation | Inhibition of PCAF |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Half-life | Approximately 4 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
